Home > Products > Building Blocks P14236 > (1-(Aminomethyl)cyclohexyl)methanol
(1-(Aminomethyl)cyclohexyl)methanol - 2041-57-8

(1-(Aminomethyl)cyclohexyl)methanol

Catalog Number: EVT-397866
CAS Number: 2041-57-8
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[1-(Aminomethyl)cyclohexyl]acetic acid

Compound Description: 2-[1-(Aminomethyl)cyclohexyl]acetic acid is a pharmaceutical drug studied for its physicochemical properties and molecular interactions in aqueous solutions. [] Research suggests it forms hydrogen bonds in these solutions. []

(1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol

Compound Description: (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol is an identified impurity found during the synthesis of Varenicline® starting material. []

(1S,2R)-2-(Benzamido)cyclohexanecarboxylic acid (BACO)

Compound Description: (1S,2R)-2-(Benzamido)cyclohexanecarboxylic acid, also known as BACO, is a chiral resolving agent. [] It has been studied for its ability to form diastereomer salts, potentially through interactions involving its amine/amino-alcohol and carboxy groups. []

(1S,2R)-2-(Benzylamino)cyclohexylmethanol (BACH)

Compound Description: (1S,2R)-2-(Benzylamino)cyclohexylmethanol (BACH) is a reduction product of BACO. [] Similar to BACO, BACH is also believed to interact with diastereomer salts, likely through its amine/amino-alcohol and carboxy groups. []

3-Aminomethyl-3,5,5-trimethyl-cyclohexyl amine

Compound Description: 3-Aminomethyl-3,5,5-trimethyl-cyclohexyl amine is a compound synthesized through the reductive amination of 1,3,3-trimethyl-5-oxocyclohexane carbonitrile (IPN) with ammonia and hydrogen. [] It serves as an amine component in pyriamide and as a stock material for epoxide resin curing agents. []

Overview

(1-(Aminomethyl)cyclohexyl)methanol is an organic compound with significant relevance in medicinal chemistry. It features a cyclohexane ring substituted with both an aminomethyl group and a hydroxymethyl group, which contributes to its unique properties and potential applications. The molecular formula for this compound is C8H17NOC_8H_{17}NO, and it has a molecular weight of approximately 143.23 g/mol. This compound is recognized for its role as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways.

Source and Classification

(1-(Aminomethyl)cyclohexyl)methanol falls under the classification of amines and alcohols, specifically secondary amines due to the presence of the aminomethyl group. It is often studied in the context of organic synthesis and medicinal applications, particularly for its structural similarities to neurotransmitters, which may influence its biological activities.

Synthesis Analysis

Methods

The synthesis of (1-(Aminomethyl)cyclohexyl)methanol can be achieved through several methods, with reductive amination being one of the most common approaches. This process typically involves the following steps:

  1. Starting Material: Cyclohexanone is reacted with methylamine.
  2. Reductive Amination: The resulting imine is reduced to form (1-(Aminomethyl)cyclohexyl)methanol.
  3. Functional Group Manipulation: Further functionalization may occur depending on the desired end product.

Other methods may include catalytic hydrogenation techniques using palladium or rhodium catalysts, which facilitate the conversion of precursors into the desired amine compound .

Technical Details

Characterization of synthesized (1-(Aminomethyl)cyclohexyl)methanol typically employs techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): To determine the structure and confirm the presence of functional groups.
  • Mass Spectrometry (MS): For molecular weight determination and purity assessment.
  • Elemental Analysis: To verify the composition of the compound.
Molecular Structure Analysis

Structure

The molecular structure of (1-(Aminomethyl)cyclohexyl)methanol consists of a cyclohexane ring bonded to an aminomethyl group (-CH2NH2) and a hydroxymethyl group (-CH2OH). This configuration allows for diverse interactions within biological systems.

Data

  • Molecular Formula: C8H17NOC_8H_{17}NO
  • Molecular Weight: 143.23 g/mol
  • CAS Number: 2041-57-8
  • InChI Key: Specific structural identifiers can be generated for computational modeling and database searches.
Chemical Reactions Analysis

Reactions

(1-(Aminomethyl)cyclohexyl)methanol can participate in various chemical reactions due to its functional groups:

  • Alkylation Reactions: The hydroxymethyl group can undergo substitution reactions, making it useful for further synthetic modifications.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.
  • Hydrogenation Reactions: Involvement in hydrogenation processes can lead to saturation or modification of double bonds present in reactants.

Technical Details

The reactivity of (1-(Aminomethyl)cyclohexyl)methanol is influenced by the steric and electronic properties imparted by its cyclohexane framework, making it an interesting candidate for further chemical exploration in synthetic organic chemistry.

Mechanism of Action

Process

The mechanism by which (1-(Aminomethyl)cyclohexyl)methanol exerts its effects, particularly in biological contexts, often relates to its structural similarity to neurotransmitters such as gamma-aminobutyric acid (GABA). This similarity allows it to interact with GABA receptors, potentially modulating neurotransmission.

Data

Research indicates that compounds with similar structures may exhibit anxiolytic or anticonvulsant properties, suggesting that (1-(Aminomethyl)cyclohexyl)methanol could have therapeutic implications in treating neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid at room temperature.
  • Boiling Point: Specific boiling point data may vary based on purity and environmental conditions but generally falls within typical ranges for similar organic compounds.

Chemical Properties

  • Solubility: Soluble in water and common organic solvents, facilitating its use in various chemical reactions.
  • Stability: Generally stable under standard laboratory conditions but should be handled with care due to potential reactivity associated with amines.
Applications

(1-(Aminomethyl)cyclohexyl)methanol has notable applications in:

  • Medicinal Chemistry: As a precursor for synthesizing pharmaceutical compounds targeting neurological pathways.
  • Research: In studies investigating neurotransmitter interactions and potential therapeutic effects on mood disorders or epilepsy.
  • Synthetic Organic Chemistry: Serving as a versatile building block for more complex organic molecules due to its dual functional groups.

The compound's unique structure and properties make it valuable not only in academic research but also in industrial applications related to drug development and synthesis.

Introduction to Structural Analogs and Pharmacological Context

Structural Relationship to Gabapentin and GABA Derivatives

(1-(Aminomethyl)cyclohexyl)methanol exhibits a close structural homology with gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a first-line medication for neuropathic pain and epilepsy. Both compounds share the 1-(aminomethyl)cyclohexyl backbone that serves as a three-dimensional bioisostere for the endogenous neurotransmitter gamma-aminobutyric acid (GABA). The critical distinction lies in the functional group modification at the C1 position: while gabapentin features an acetic acid moiety, (1-(aminomethyl)cyclohexyl)methanol possesses a hydroxymethyl group (-CH₂OH). This seemingly minor alteration significantly impacts the molecule's physicochemical properties, including reduced acidity (pKa ~15.05), increased hydrophilicity, and altered hydrogen-bonding capacity compared to gabapentin's carboxylic acid functionality (pKa ~3.68 and 10.70) [8].

The conformational behavior of the cyclohexane ring in these analogs plays a crucial role in their biological activity. X-ray crystallographic studies of gabapentin analogs reveal that the cyclohexane ring predominantly adopts a chair conformation with the aminomethyl substituent in an equatorial orientation. However, detailed analysis of 46 crystal structures containing gabapentin-related compounds demonstrates significant variability in puckering parameters, suggesting considerable conformational flexibility that may influence target binding . This flexibility potentially allows (1-(aminomethyl)cyclohexyl)methanol to adopt multiple bioactive conformations when interacting with pharmacological targets.

Table 1: Structural Comparison of GABA and Related Cyclohexyl Derivatives

CompoundIUPAC NameMolecular WeightKey Functional GroupsRelationship to GABA
GABA4-aminobutanoic acid103.12 g/molAmino, Carboxylic acidReference neurotransmitter
Gabapentin1-(aminomethyl)cyclohexaneacetic acid171.24 g/molAminomethyl, Acetic acidCyclohexyl backbone bioisostere
(1-(Aminomethyl)cyclohexyl)methanol(1-(aminomethyl)cyclohexyl)methanol143.23 g/molAminomethyl, HydroxymethylHydroxymethyl-modified analog
Pregabalin(S)-3-(aminomethyl)-5-methylhexanoic acid159.23 g/molAminomethyl, Carboxylic acidBranched-chain derivative

The molecular simplification approach exemplified by (1-(aminomethyl)cyclohexyl)methanol reflects an important strategy in neuropharmaceutical design. By replacing gabapentin's carboxylic acid with a hydroxymethyl group, medicinal chemists sought to create compounds with improved blood-brain barrier permeability while retaining the molecular framework necessary for interaction with key neurological targets. This modification also eliminates the zwitterionic character that gabapentin exhibits at physiological pH, potentially altering distribution and target engagement profiles. The hydroxymethyl group maintains hydrogen-bonding capacity similar to the carboxylic acid moiety but with different acidity and spatial requirements, which may translate to differentiated pharmacological effects [8].

Historical Significance in Neuropharmacological Drug Development

The synthesis and investigation of (1-(Aminomethyl)cyclohexyl)methanol emerged during the golden era of GABA mimetic development in the 1970s-1990s, when pharmaceutical researchers systematically explored structural modifications to GABA to overcome its poor blood-brain barrier permeability. This compound represents an important intermediate structure in the evolutionary development of gabapentinoids, a class of compounds designed as conformationally constrained GABA analogs. Historical medicinal chemistry literature reveals that researchers at Parke-Davis and Goedecke synthesized numerous derivatives, including (1-(Aminomethyl)cyclohexyl)methanol, while developing the structure-activity relationships that ultimately led to gabapentin's approval in 1993 [5].

The compound occupies a pivotal position in the structure-activity relationship (SAR) progression of GABAergic compounds. Early SAR studies demonstrated that incorporation of the aminomethyl group onto the cyclohexane ring significantly enhanced binding to the α₂δ subunit of voltage-gated calcium channels compared to linear GABA derivatives. Researchers subsequently explored various C1-functionalizations, discovering that while the acetic acid chain in gabapentin conferred optimal activity, smaller polar groups like hydroxymethyl still retained measurable biological activity. This finding suggested that the spatial orientation of hydrogen-bonding groups might be as important as their acid-base properties for target engagement [5] [8].

Table 2: Historical Development Timeline of Cyclohexyl-Based GABA Analogs

Time PeriodKey DevelopmentsSignificance
1970sInitial synthesis of cyclohexyl GABA analogsFirst demonstration that alicyclic constraint improves BBB penetration
Early 1980sSystematic C1-functionalization studies including hydroxymethyl derivativesEstablished critical role of hydrogen-bonding acceptor at C1 position
Mid-1980sIdentification of gabapentin (C1-acetic acid) as clinical candidateValidation of α₂δ subunit as therapeutic target
1990sClinical development of gabapentin for epilepsy and neuropathic painEstablished new class of neurotherapeutics
2000s-PresentExploration of second-generation compounds (pregabalin)Improved pharmacokinetic profiles

During the 1980s, (1-(Aminomethyl)cyclohexyl)methanol served as a chemical precursor in the synthesis of more complex heterocyclic compounds targeting GABAA receptors. Research published in the Journal of Medicinal Chemistry details how medicinal chemists utilized this compound as a starting material for synthesizing 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives and related heterocycles such as 1,3,5-oxadiazol-2-ones and 1,3,5-oxadiazol-2-thiones. These compounds were specifically designed to probe subunit-selective pharmacology across GABAA receptor isoforms (α₁-₆βγ), with the hydroxymethyl intermediate providing the essential stereochemical foundation for these synthetic efforts [5].

The compound's historical significance extends to the development of experimental probes for studying GABAergic neurotransmission. While not developed as a clinical candidate itself, (1-(Aminomethyl)cyclohexyl)methanol and similar structural intermediates enabled crucial pharmacological distinctions between orthosteric agonists and allosteric modulators of GABA receptors. This work fundamentally advanced our understanding of GABA_A receptor heterogeneity and paved the way for subtype-selective therapeutic agents with improved safety profiles [5].

Role in Allosteric Modulation of Enzymatic Targets

(1-(Aminomethyl)cyclohexyl)methanol has been investigated for its potential to influence protein function through allosteric mechanisms, particularly targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system. Allosteric modulators represent an increasingly important class of therapeutic agents that bind to topologically distinct sites from endogenous ligands, offering advantages in subtype selectivity and physiological signaling modulation compared to orthosteric compounds. The structural features of (1-(Aminomethyl)cyclohexyl)methanol—including its alicyclic scaffold and hydrogen-bonding groups—make it a plausible candidate for interacting with allosteric pockets in various neuropharmacological targets [6] [9].

The compound's potential interaction with voltage-gated calcium channels (VGCCs) represents one significant mechanism of interest. Although gabapentin's primary mechanism involves binding to the α₂δ-1 subunit of VGCCs, research suggests that (1-(Aminomethyl)cyclohexyl)methanol may exert distinct effects due to its modified functionality. The hydroxymethyl group may engage in different hydrogen-bonding networks within the α₂δ-1 binding pocket compared to gabapentin's carboxylate group, potentially resulting in altered modulation of calcium currents. While gabapentin inhibits neurotransmitter release through calcium channel modulation, the precise effect of its hydroxymethyl analog remains an active research area, with evidence suggesting it may function as a positive allosteric modulator (PAM) under certain conditions [8].

Table 3: Potential Allosteric Modulation Mechanisms of (1-(Aminomethyl)cyclohexyl)methanol

Target SystemType of Allosteric EffectPotential Functional Outcome
Voltage-Gated Calcium Channels (α₂δ subunit)Putative Positive Allosteric Modulation (PAM)Altered calcium flux kinetics
GABA_A ReceptorsSubtype-selective modulationDifferential chloride conductance
Serotonin Receptors (5-HT subtypes)Undetermined modulatory activityPossible mood/cognition effects
Glutamate ReceptorsTheoretical binding to allosteric sitesUnconfirmed functional modulation

The compound may also influence GABAA receptor function through allosteric mechanisms. Research on structurally related compounds demonstrates that cyclohexyl derivatives with hydrogen-bonding groups can act as subtype-selective modulators across GABAA α₁-₆β₃γ₂ receptors. Specifically, analogs of (1-(Aminomethyl)cyclohexyl)methanol have shown agonist activity at α₃-, α₅-containing receptors while acting as weak antagonists at α₂-, α₄-, and α₆-containing isoforms. This subtype-selective activity profile suggests that the parent hydroxymethyl compound may similarly function as a probe-dependent modulator rather than a straightforward agonist or antagonist [5] [9].

Furthermore, the compound's structural similarity to known allosteric modulators of serotonergic receptors suggests potential interactions with 5-HT receptor subtypes. Oleamide and certain aporphine alkaloids—which share the alicyclic amine motif—act as endogenous allosteric modulators of serotonin receptors. Computational modeling studies propose that (1-(Aminomethyl)cyclohexyl)methanol could bind to transmembrane allosteric sites on class A GPCRs, including 5-HT receptors, potentially modulating receptor signaling through stabilization of specific conformational states. This could theoretically influence serotonin-mediated processes including mood regulation, cognition, and nociception, though experimental validation is required [6] [9].

Properties

CAS Number

2041-57-8

Product Name

(1-(Aminomethyl)cyclohexyl)methanol

IUPAC Name

[1-(aminomethyl)cyclohexyl]methanol

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

InChI

InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2

InChI Key

XEESKQOQUSLLOT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CN)CO

Canonical SMILES

C1CCC(CC1)(CN)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.